N-(2-chloro-4-nitrophenyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C21H18ClN3O5 and its molecular weight is 427.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.0934984 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds with structures similar to N-(2-chloro-4-nitrophenyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide often focuses on their synthesis and characterization. Studies detail the synthetic routes to achieve compounds with precise functionalities and explore their chemical properties. For example, research on nitration of N-cyclohexyl-N′-toluyloxamides and the synthesis of gefitinib highlights the complex reactions involved in obtaining compounds with specific nitrophenyl groups or related heterocyclic structures (K. D. Vries, 2010; Bo Jin et al., 2005).
Medicinal Chemistry and Anticancer Activity
Compounds structurally related to this compound are also significant in medicinal chemistry, particularly in the development of anticancer agents. Studies have investigated nitrophenyl-group-containing heterocycles for their anticancer activity and antioxidant properties, offering insights into potential therapeutic applications (E. M. Sayed et al., 2022).
Material Science and Polymer Chemistry
Research extends into material science and polymer chemistry, where compounds with similar structural motifs are utilized in the synthesis of novel materials. For example, aromatic cyclolinear phosphazene polyimides based on bis-spiro-substituted cyclotriphosphazene diamines demonstrate the utility of these compounds in creating materials with high thermal stability and potential applications in advanced technologies (D. Kumar & Alka Gupta, 1995).
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c22-17-11-14(25(29)30)7-9-18(17)23-19(26)12-6-8-15-16(10-12)21(28)24(20(15)27)13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXQTBXQLSBKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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